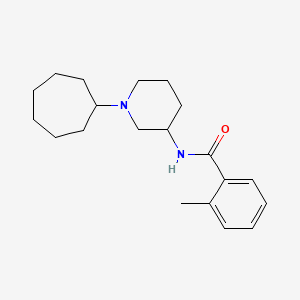![molecular formula C19H23NO4 B6057636 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B6057636.png)
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its effects on various physiological and biochemical processes. In
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has also been shown to activate certain receptors such as the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has also been shown to have neuroprotective effects and can prevent the death of neurons. It has been shown to improve glucose and lipid metabolism, which can be beneficial in the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. It has been shown to have low toxicity and can be administered orally. However, one of the limitations of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic properties of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide in other diseases such as cardiovascular disease and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide and its potential side effects in humans.
Conclusion:
In conclusion, 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its effects on various physiological and biochemical processes and has shown promise in the treatment of cancer and neurodegenerative diseases. More research is needed to fully understand the mechanism of action and potential side effects of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide, but it holds great potential for future therapeutic applications.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide involves the reaction between 3-methoxyphenylpropylamine and 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide as a white crystalline solid with a high yield. The purity of the compound can be further enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has been studied for its potential therapeutic properties in various scientific research studies. One of the major applications of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide is in the treatment of cancer. Studies have shown that 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide can inhibit the growth of cancer cells and induce apoptosis, which is the programmed death of cancer cells. 3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the death of neurons.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-8-4-6-14(12-16)7-5-11-20-19(21)15-9-10-17(23-2)18(13-15)24-3/h4,6,8-10,12-13H,5,7,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKGXOTDBLLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)


![2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6057570.png)


![N-(4-methoxy-2-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6057599.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6057613.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057632.png)
![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)